molecular formula C12H12BrN5O4 B13920681 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Katalognummer: B13920681
Molekulargewicht: 370.16 g/mol
InChI-Schlüssel: DRHWSQFHVBAZRE-JTFADIMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of nucleoside analogs, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 4-Amino group: Enhances hydrogen bonding with biological targets.
  • 5-Cyano group: Electron-withdrawing, stabilizing the aromatic system and influencing reactivity.
  • β-D-ribofuranosyl moiety: Critical for mimicking natural nucleosides, enabling interactions with transport proteins and enzymes .

Eigenschaften

Molekularformel

C12H12BrN5O4

Molekulargewicht

370.16 g/mol

IUPAC-Name

6-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-18(11(6)17-9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,15,17,19-21H,2H2/t5-,7-,8-,12-/m1/s1

InChI-Schlüssel

DRHWSQFHVBAZRE-JTFADIMSSA-N

Isomerische SMILES

C1=NC(=N)C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=C2C#N)Br

Kanonische SMILES

C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)NC(=C2C#N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Properties Overview

Property Data
Molecular Formula C12H12BrN5O4
Molecular Weight Approx. 345.1 g/mol (calculated based on formula)
CAS Number 1203470-58-9
Physical Form White or off-white solid
Melting Point Not explicitly reported for this exact compound; related analogs ~239-243°C
Solubility Soluble in DMSO (0.9-1.1 mg/mL)
Stability Stable under refrigerated conditions (2-8°C) for extended periods
Biological Source Synthetic; related nucleosides derived from Streptomyces species

The compound features a bromine atom at position 6, an amino group at position 4, a cyano group at position 5, and a beta-D-ribofuranosyl sugar attached at position 1 of the pyrrolo[2,3-d]pyrimidine ring.

Preparation Methods of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Construction of the substituted pyrrolo[2,3-d]pyrimidine core with the appropriate amino, bromo, and cyano substituents.
  • Glycosylation of the heterocyclic base with a protected beta-D-ribofuranosyl moiety.
  • Deprotection and purification steps to yield the final nucleoside analog.

This approach is consistent with synthetic strategies for related pyrrolo[2,3-d]pyrimidine nucleosides used in medicinal chemistry.

Key Synthetic Steps

Preparation of the Pyrrolo[2,3-d]pyrimidine Core
  • Starting from appropriately substituted pyrimidine precursors, halogenation (bromination) at the 6-position is achieved using selective brominating agents.
  • Introduction of the cyano group at the 5-position often involves nucleophilic substitution or cyanation reactions on halogenated intermediates.
  • The amino group at the 4-position may be introduced via amination reactions or retained from precursor molecules.

For example, in patent WO2014001973A1, Suzuki coupling and other palladium-catalyzed cross-coupling reactions are employed to introduce substituents on the pyrrolo[2,3-d]pyrimidine scaffold.

Glycosylation with Beta-D-Ribofuranose
  • The glycosylation step typically involves reacting the heterocyclic base with a protected beta-D-ribofuranosyl donor under conditions favoring beta-selectivity.
  • Commonly used glycosyl donors include ribofuranosyl halides or trichloroacetimidate derivatives.
  • Catalysts such as Lewis acids (e.g., trimethylsilyl triflate) facilitate the coupling reaction.
  • Protection groups on the sugar moiety (e.g., acetyl or benzoyl groups) are removed post-glycosylation to yield the free nucleoside.

This step is critical for ensuring the correct stereochemistry at the anomeric center and preserving the integrity of sensitive substituents on the base.

Final Purification and Characterization
  • Preparative HPLC is often used to purify the final compound to high purity standards.
  • Structural confirmation is achieved through spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including ^1H and ^13C NMR, and mass spectrometry (MS).

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Outcome/Notes
1 Synthesis of 6-bromo-5-cyano-pyrrolo[2,3-d]pyrimidine base via selective bromination and cyanation Formation of key heterocyclic intermediate
2 Glycosylation with protected beta-D-ribofuranosyl donor using Lewis acid catalyst (e.g., TMSOTf) in anhydrous solvent Formation of nucleoside with beta-D-ribofuranosyl linkage
3 Deprotection of sugar protecting groups under mild acidic or basic conditions Free nucleoside obtained
4 Purification by preparative HPLC High purity compound isolated
5 Characterization by IR, NMR, MS Confirmation of structure and purity

Research Findings and Analytical Data

Spectroscopic Characterization

  • ^1H-NMR and ^13C-NMR spectra confirm the presence of the ribofuranosyl sugar and the substituted pyrrolo[2,3-d]pyrimidine ring.
  • IR spectra show characteristic absorptions for amino (NH2), cyano (C≡N), and ribose hydroxyl groups.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C12H12BrN5O4.

Physical and Chemical Properties

Property Value/Range Notes
Melting Point ~239-243°C Related nucleoside analogs
Optical Rotation [α]D16 = -45.7° (c = 1.05 in 0.1N HCl) Confirms stereochemistry
Solubility Soluble in DMSO (0.9-1.1 mg/mL) Useful for biological assays
Stability Stable 1 year (solid), 3 months (DMSO solution at -20°C) Storage guidelines

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination.

    Boron Trichloride: Used for deprotection of benzyl groups.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a pyrimidine nucleoside analog that has garnered interest in medicinal chemistry because of its potential biological activities and applications in drug development . The compound features a pyrrolo[2,3-d]pyrimidine core with substitutions at the 4-, 6-, and 5- positions, as well as a beta-D-ribofuranosyl moiety at the 1-position.

Potential Applications

  • Kinase Inhibitor Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in neurodegenerative diseases. Its structural similarity to natural nucleosides allows it to interact effectively with biological targets, potentially modulating cellular pathways related to diseases such as Parkinson's. The compound's mechanism of action involves interference with kinase signaling pathways, which are crucial in various cellular processes including cell growth and survival.
  • Medicinal Chemistry this compound has several applications in medicinal chemistry. Studies on the interactions of this compound with various biological targets have revealed its potential as a selective inhibitor of specific kinases.

Related compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-7H-pyrrolo[2,3-d]pyrimidineLacks bromo and cyano groupsLower kinase inhibition
5-Cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidineSimilar core but different substitution patternReduced selectivity
1-(beta-D-ribofuranosyl)-cytosineNucleoside analog without pyrrolo structureAntiviral activity

Wirkmechanismus

The mechanism of action of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiproliferative and antiviral effects . The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Modifications to the Ribofuranosyl Group

TNU1039 (3-Deoxy-3-Fluoro Derivative)
  • Structure: 4-Amino-6-bromo-5-cyano-1-(3-deoxy-3-fluoro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • Impact : The 3-deoxy-3-fluoro modification increases metabolic stability by reducing susceptibility to phosphorylase enzymes. This enhances bioavailability in cellular uptake studies compared to the parent compound .
  • Application : Used in life sciences research for probing nucleoside transport mechanisms .
2'-C-Methyl Derivatives
  • Example: 4-Amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
  • Impact : The 2'-C-methyl group sterically hinders RNA polymerase incorporation, making it a chain terminator in viral replication studies. The carboxylic acid at position 5 further alters electrostatic interactions with target enzymes .
Tri-O-Benzoyl Protected Ribose
  • Example: 4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • Impact : Benzoyl groups protect hydroxyls during synthetic steps, enabling selective deprotection for prodrug strategies. The chloro-fluoro substituents enhance electrophilicity, favoring cross-coupling reactions .

Core Modifications: Substituents on the Pyrrolo[2,3-d]pyrimidine System

Tubercidin (4-Amino-7-β-D-ribofuranosyl Derivative)
  • Structure: Lacks bromo and cyano groups; features a hydrogen at position 6 and a methyl group at position 5.
  • Impact : Demonstrates competitive nucleoside transport kinetics with the target compound but exhibits lower cytotoxicity due to reduced halogen-induced DNA intercalation .
5-Carboxylic Acid Analogs
  • Example: 4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 18418-00-3).
  • Impact: The carboxylic acid group at position 5 enables salt bridge formation with lysine residues in kinase binding pockets, enhancing selectivity for JAK inhibitors compared to the cyano-substituted target compound .

Biologische Aktivität

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine (CAS Number: 1203470-58-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC12H12BrN5O4
Molecular Weight370.16 g/mol
Boiling Point485.3 ± 55.0 °C (Predicted)
Density2.24 ± 0.1 g/cm³ (Predicted)
pKa12.95 ± 0.70 (Predicted)

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Research indicates that these compounds exhibit significant efficacy against various viruses, including herpes simplex virus type-1 (HSV-1) and respiratory syncytial virus (RSV). For instance, some derivatives have shown an EC50 value of 5–28 μM against RSV replication, indicating promising antiviral properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly as a RET inhibitor in cancer therapy. Studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of RET-driven cancer cell lines with low nanomolar potency. For example, one study reported a growth inhibition concentration (GI50) of approximately 0.1067 ± 0.004 μM for a closely related compound in RET-positive lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrolo[2,3-d]pyrimidine derivatives reveal critical insights into how structural modifications influence biological activity:

  • Substituent Variability : The presence of various substituents at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly affects the potency and selectivity of these compounds against target enzymes or receptors.
  • Bioisosterism : Compounds that mimic the structure of known inhibitors but with slight modifications often retain or enhance biological activity, as seen with thieno[2,3-d]pyrimidines being explored as bioisosteres for RET inhibition.

Case Studies

  • Inhibition of RET Kinase :
    • A compound structurally related to this compound was shown to inhibit both wild-type and mutant forms of RET kinase effectively. The study emphasized the importance of specific functional groups in enhancing binding affinity and selectivity toward RET .
  • Antiviral Efficacy Against HSV :
    • In vitro studies demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives could reduce HSV plaque formation by up to 69%, showcasing their potential as antiviral agents against herpes viruses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.